

Physical and chemical properties of Metolachlor ESA

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Compound of Interest

Compound Name: Metolachlor esa

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An In-depth Technical Guide on the Physical and Chemical Properties of **Metolachlor ESA**

Introduction

Metolachlor ethanesulfonic acid (ESA) is a major degradation product of the widely used chloroacetanilide herbicide, metolachlor.[1][2] As a polar metabolite, **Metolachlor ESA** exhibits greater water solubility and mobility in the environment compared to its parent compound, leading to its frequent detection in surface and groundwater.[1][3] Understanding the distinct physical and chemical properties of **Metolachlor ESA** is crucial for environmental monitoring, toxicological assessment, and the development of effective water treatment methodologies.[1] This guide provides a comprehensive overview of these properties, along with the experimental protocols used for their determination, targeted at researchers and professionals in drug development and environmental science.

Physical and Chemical Properties of Metolachlor ESA

The following table summarizes the key physical and chemical properties of **Metolachlor ESA** and its sodium salt. These values have been compiled from various scientific and regulatory databases.

Property	Value	Remarks	Source(s)
IUPAC Name	2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonic acid	[4]	
Synonyms	Metolachlor ethane sulfonic acid, CGA 354743	[4][5]	
Molecular Formula	C15H23NO5S	[1][4]	
Molecular Weight	329.4 g/mol	[4]	
Melting Point	-17 °C	[5]	
Water Solubility	212,461 mg/L	at 20 °C, pH 7	[5]
Octanol-Water Partition Coefficient (log P)	-1.89	Calculated at 20 °C, pH 7	[5]
Dissociation Constant (pKa)	-0.44 ± 0.50	Predicted	[6]
Density	1.243 ± 0.06 g/cm ³	Predicted	[6]
Vapor Pressure	Not Available	[5]	
Henry's Law Constant	Not Available	[5]	
Appearance	Data not available	The sodium salt is described as White to Off-White.	[1]
Stability	The sodium salt is noted to be hygroscopic.	[6]	

Properties for **Metolachlor ESA** Sodium Salt (CAS: 171118-09-5):

Property	Value	Remarks	Source(s)
Molecular Formula	C15H22NO5S.Na		[6]

| Molecular Weight | 351.397 g/mol | [[6] |

Experimental Protocols

Detailed methodologies are essential for the accurate quantification and characterization of **Metolachlor ESA**. The most common analytical approach involves sample preparation by solid-phase extraction (SPE) followed by analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS).

Protocol 1: Determination of Metolachlor ESA in Water Samples

This protocol is a generalized procedure based on methods published by analytical chemistry labs and regulatory agencies.[7][8][9]

1. Principle: A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge. **Metolachlor ESA** is retained on the sorbent material while interferences are washed away. The analyte is then eluted with an organic solvent, concentrated, and analyzed by LC/MS/MS.[8][9]

2. Apparatus and Reagents:

- Solid Phase Extraction (SPE) Vacuum Manifold
- C18 or Oasis HLB SPE Cartridges (e.g., 1 g, 6 cc)[8][9]
- Nitrogen Evaporator
- 15 mL Graduated Conical Test Tubes
- Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC/MS/MS)
- Methanol (HPLC or pesticide grade)

- Water (MS grade)
- Acetonitrile (HPLC grade)
- **Metolachlor ESA** analytical standard

3. Sample Preparation and Solid-Phase Extraction (SPE): a. Measure a 50 mL aliquot of the water sample.[7][8] b. Condition the SPE cartridge (e.g., C18) according to the manufacturer's instructions, typically involving sequential washing with methanol and water. c. Pass the 50 mL water sample through the conditioned SPE cartridge at a controlled flow rate.[8] d. Wash the cartridge with MS-grade water to remove any remaining polar impurities. e. Dry the cartridge thoroughly by applying a vacuum for several minutes.[9] f. Elute the retained **Metolachlor ESA** from the cartridge using a small volume of methanol (e.g., 10 mL) into a 15 mL conical tube.[9]

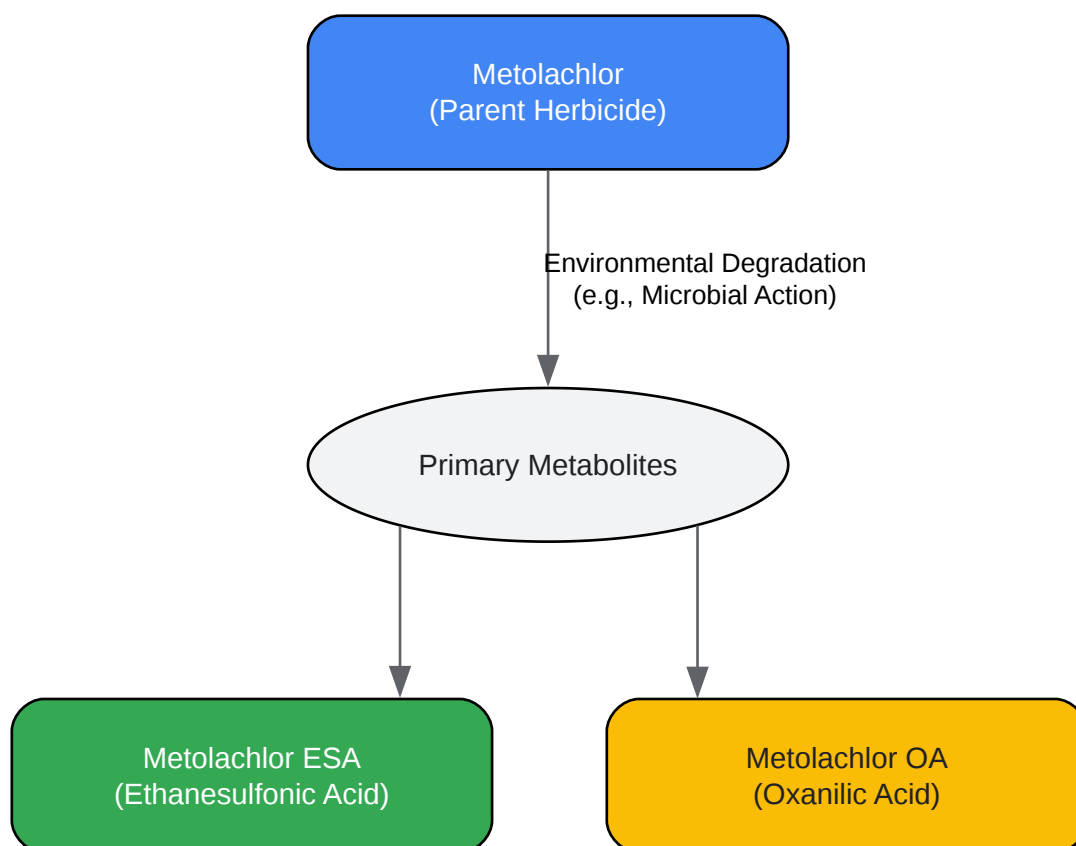
4. Sample Concentration and Reconstitution: a. Evaporate the methanol eluate to near dryness (approximately 0.4-0.5 mL) under a gentle stream of nitrogen in a water bath set to 40-45 °C.[8] [9] b. Reconstitute the concentrated extract to a final volume of 1.0 mL using a solvent mixture compatible with the LC mobile phase, such as 1:1 methanol:water or 10:90 acetonitrile:water. [9][10] c. Vortex the sample to ensure homogeneity and transfer it to an autosampler vial for analysis.

5. Instrumental Analysis (LC/MS/MS): a. Chromatographic Separation: Perform separation using a C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 5-µm particle size).[10] A typical mobile phase consists of a gradient of water and acetonitrile or methanol. b. Mass Spectrometric Detection: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode for the detection of ESA degradates.[7] [10] c. Quantification: Monitor the specific precursor-to-product ion transitions for **Metolachlor ESA**. Create a calibration curve using a series of external standards of known concentrations to quantify the analyte in the samples. The method limit of quantification is typically around 0.10 ppb.[7][10]

Visualizations

Metabolic Pathway of Metolachlor

The following diagram illustrates the environmental transformation of the parent herbicide Metolachlor into its primary metabolites, **Metolachlor ESA** and Metolachlor Oxanilic Acid (OA).

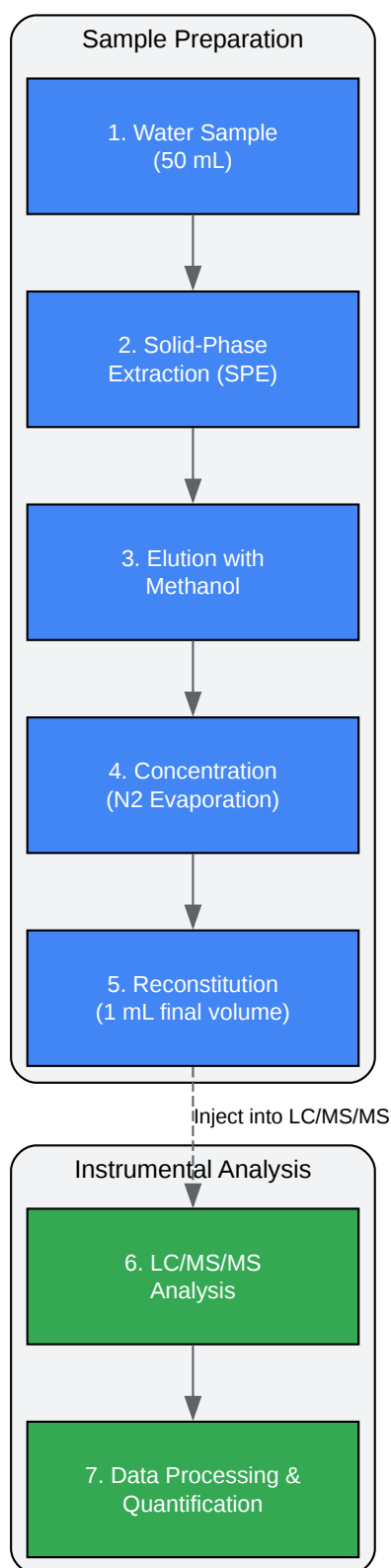


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Caption: Transformation of Metolachlor to its ESA and OA metabolites.

Experimental Workflow for Metolachlor ESA Analysis

This diagram outlines the sequential steps involved in the analytical determination of **Metolachlor ESA** in an environmental water sample.



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Caption: Workflow for the analysis of **Metolachlor ESA** in water.

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